molecular formula C18H22N2 B2716074 3-(1-Benzylpiperidin-4-yl)aniline CAS No. 1783503-38-7

3-(1-Benzylpiperidin-4-yl)aniline

Cat. No.: B2716074
CAS No.: 1783503-38-7
M. Wt: 266.388
InChI Key: ZYYBTJCNKSLEIP-UHFFFAOYSA-N
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Description

Contextualization of the Piperidine (B6355638) and Aniline (B41778) Scaffolds in Drug Discovery

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in pharmaceuticals. nih.gov Its prevalence is so high that it is considered a "privileged structure" in drug discovery, meaning it can bind to multiple, diverse biological targets. unife.it This versatility has led to the incorporation of the piperidine scaffold into over 70 commercially available drugs, including analgesics, antipsychotics, antihistamines, and anti-cancer agents. nih.govarizona.edu Its flexible, three-dimensional structure allows for precise orientation of functional groups to interact effectively with protein binding sites. whiterose.ac.uk

Similarly, the aniline scaffold and its derivatives are crucial building blocks in medicinal chemistry. mdpi.com The synthesis of anilines, often achieved through methods like palladium-catalyzed cross-coupling reactions, is a cornerstone of pharmaceutical compound synthesis. researchgate.netacs.org Diarylamine structures, which can be constructed from aniline precursors, are among the most frequent functional groups found in biologically active molecules, highlighting the scaffold's importance. acs.org

Rationale for Investigating 3-(1-Benzylpiperidin-4-yl)aniline as a Research Chemical

The rationale for investigating this compound stems from the strategic combination of its constituent parts. The fusion of the privileged piperidine ring with the versatile aniline moiety creates a core structure ripe for chemical modification and exploration. The benzyl (B1604629) group attached to the piperidine nitrogen further adds a lipophilic component and specific steric bulk that can be crucial for receptor affinity.

Research has shown that this scaffold serves as an excellent starting point for developing ligands for a variety of biological targets. For instance, derivatives have been synthesized and investigated as potential delta-opioid receptor agonists, with the aim of achieving improved activity and metabolic stability for pain management. researchgate.net Furthermore, the N-(1-benzylpiperidin-4-yl) core is central to the design of molecules targeting neurodegenerative disorders like Alzheimer's disease, through the inhibition of enzymes such as acetylcholine (B1216132) esterase (AChE). nih.govacs.orgcsic.es

Overview of Research Objectives for this compound

The primary objective for the use of this compound in research is to employ it as a key intermediate or scaffold for the synthesis of more complex molecules with potential therapeutic value.

Specific Research Objectives Include:

Synthesis of Novel Derivatives: To create libraries of new compounds by modifying the aniline and piperidine moieties to explore structure-activity relationships (SAR).

Development of CNS-Active Agents: To design and evaluate derivatives as inhibitors of acetylcholine esterase or as ligands for other CNS targets like histamine (B1213489) H3 and opioid receptors, potentially for treating Alzheimer's disease or pain. researchgate.netnih.govnih.gov

Exploration of Anticancer Agents: To use the scaffold to build novel compounds and evaluate their cytotoxic activity against various human cancer cell lines. nih.govnih.govbohrium.com

Creation of Multi-Target-Directed Ligands: To develop single molecules capable of interacting with multiple biological targets, a modern approach for treating complex multifactorial diseases. acs.orgcsic.es

Investigation as Antiviral Agents: The broader class of N-benzylpiperidine derivatives has been explored for activity against viruses like HIV-1, by designing antagonists for co-receptors such as CCR5. researchgate.net

Scope and Limitations of the Academic Investigation of this compound

The investigation of this compound is firmly rooted in the preclinical stages of drug discovery.

Scope:

Chemical Synthesis: The primary focus is on the development of synthetic routes to create the scaffold and its derivatives. nih.gov

In Vitro Evaluation: Synthesized compounds undergo a battery of laboratory tests, including receptor binding assays, enzyme inhibition studies, and cell-based cytotoxicity assays to determine their biological activity. researchgate.netnih.gov

Computational Modeling: Molecular docking and other computational techniques are often used to predict and explain the interactions between the synthesized molecules and their biological targets, guiding further design. nih.govnih.gov

Limitations:

Preclinical Nature: The research is confined to laboratory settings. There is a general absence of in vivo (animal) or human clinical data for the parent compound.

Focus on Activity, Not Formulation: The investigations prioritize understanding the molecule's biological activity and mechanism of action at a molecular level. Aspects such as pharmaceutical formulation, comprehensive pharmacokinetics, and long-term toxicology are typically outside the scope of this early-stage research.

Intermediate Status: The compound is most often a building block rather than a final product. researchgate.net Consequently, its own biological profile may be less characterized than the derivatives it is used to create. Its value is measured by its synthetic utility and the potential of the molecules derived from it.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-benzylpiperidin-4-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-18-8-4-7-17(13-18)16-9-11-20(12-10-16)14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYBTJCNKSLEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=CC=C2)N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 1 Benzylpiperidin 4 Yl Aniline

Retrosynthetic Analysis of the 3-(1-Benzylpiperidin-4-yl)aniline Core

A retrosynthetic analysis of this compound reveals several key disconnections that pave the way for logical synthetic routes. The primary bond formations to consider are the C-N bond between the aniline (B41778) and piperidine (B6355638) rings, and the C-N bond within the piperidine ring, as well as the N-benzyl bond.

Two major retrosynthetic approaches can be envisioned:

Approach A: Disconnection of the Aryl-Piperidine C-N Bond. This is a common and powerful strategy that relies on well-established cross-coupling reactions. The target molecule is disconnected at the bond between the aniline ring and the piperidine nitrogen. This leads to two key synthons: a 3-aminophenyl anion equivalent and a 1-benzyl-4-halopiperidine or a similar electrophilic piperidine derivative. The corresponding synthetic equivalents would be 3-bromoaniline (B18343) or 3-iodoaniline (B1194756) and 1-benzyl-4-aminopiperidine. This approach is central to many modern synthetic methods, particularly the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgrug.nl

Approach B: Disconnection involving Piperidine Ring Formation. This strategy involves constructing the piperidine ring itself with the 3-aminophenyl substituent already in place or introduced during the cyclization process. This can be achieved through various cyclization strategies, such as intramolecular amination or reductive amination of a suitable acyclic precursor. niscpr.res.innih.gov For instance, a linear precursor containing both the benzylamine (B48309) moiety and a latent 3-aminophenyl group could be designed to undergo cyclization.

Development of Novel Synthetic Pathways for this compound

Building upon the retrosynthetic analysis, several synthetic pathways have been developed, ranging from traditional multi-step sequences to more efficient convergent and linear strategies.

Multi-Step Synthesis Approaches

Multi-step syntheses are common for constructing complex molecules like this compound. These often involve the sequential formation of the piperidine ring followed by its functionalization.

One plausible multi-step synthesis begins with commercially available starting materials, such as 1-benzyl-4-piperidone. A key transformation in this approach is the introduction of the aniline moiety. This can be accomplished through a variety of methods, including:

Reductive Amination: 1-benzyl-4-piperidone can react with 3-nitroaniline (B104315) in the presence of a reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), to form the corresponding N-(1-benzylpiperidin-4-yl)-3-nitroaniline. masterorganicchemistry.comlibretexts.org Subsequent reduction of the nitro group, typically with a metal catalyst like palladium on carbon (Pd/C) and a hydrogen source, yields the target compound, this compound. nih.gov

A multi-step synthesis of a related compound, 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, starting from 2-nitroaniline, highlights the feasibility of such multi-step sequences in building complex piperidine-containing molecules. mdpi.combohrium.com

Convergent and Linear Synthesis Strategies

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the final steps. For this compound, a convergent approach could involve the separate synthesis of 3-aminophenylboronic acid and 1-benzyl-4-aminopiperidine. These two fragments could then be coupled using a Suzuki coupling, followed by a final C-N bond formation step. A general strategy for the synthesis of N-(hetero)arylpiperidines using a pyridine (B92270) ring-opening and ring-closing approach via Zincke imine intermediates has been developed, which can be applied in a convergent manner. researcher.lifechemrxiv.orgnih.govscispace.com This modular approach allows for the rapid generation of diverse piperidine libraries. chemrxiv.org

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. For the synthesis of this compound, key areas of optimization include the choice of catalyst, ligand, solvent, and temperature, particularly for the crucial C-N cross-coupling step.

Catalyst Screening and Ligand Effects

The Buchwald-Hartwig amination is a cornerstone for the formation of the C(sp²)-N bond between the aniline and piperidine moieties. wikipedia.orgorganic-chemistry.orgrug.nl The choice of palladium catalyst and phosphine (B1218219) ligand is critical for achieving high yields and good selectivity.

Different generations of phosphine ligands have been developed to improve the efficiency and scope of the Buchwald-Hartwig amination. Early systems utilized monodentate phosphine ligands, while later generations employed bulky and electron-rich biaryl phosphine ligands, such as XPhos and SPhos, which have shown to be highly effective for the coupling of anilines with aryl halides. beilstein-journals.org

Catalyst/Ligand SystemSubstratesBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂ / XPhos2-Bromo-13α-estrone 3-methyl ether, AnilineKOt-BuToluene110 (MW)85-95 beilstein-journals.org
Pd₂(dba)₃ / BINAPAryl Bromide, Primary AmineNaOt-BuToluene80-100Good wikipedia.org

Table 1: Examples of Catalyst Systems for Buchwald-Hartwig Amination

The data in the table is based on representative conditions for Buchwald-Hartwig amination reactions and may not be specific to the synthesis of this compound.

Solvent Optimization and Temperature Control

The choice of solvent and the control of temperature are crucial parameters for optimizing the synthesis of this compound.

Solvent: Aprotic solvents such as toluene, dioxane, and THF are commonly used for palladium-catalyzed cross-coupling reactions. The polarity and coordinating ability of the solvent can significantly influence the solubility of the reactants and the stability of the catalytic species.

Temperature: The reaction temperature affects the rate of reaction and the stability of the catalyst and products. While higher temperatures can accelerate the reaction, they can also lead to catalyst decomposition and the formation of side products. Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields in Buchwald-Hartwig aminations. beilstein-journals.org

For reductive amination reactions, alcoholic solvents like methanol (B129727) or ethanol (B145695) are often employed. The temperature is typically kept low to control the rate of reduction and minimize side reactions.

Reaction TypeSolventTemperature (°C)Key Considerations
Buchwald-Hartwig AminationToluene, Dioxane80 - 120Anhydrous conditions are crucial.
Reductive AminationMethanol, Dichloromethane0 - rtpH control can be important.

Table 2: General Solvent and Temperature Conditions for Key Synthetic Steps

The information provided in this table represents general conditions and should be optimized for the specific synthesis of this compound.

Reaction Time and Yield Enhancement

The efficient synthesis of this compound hinges on optimizing reaction conditions to maximize yield and minimize reaction time. Common synthetic strategies include palladium-catalyzed C-N cross-coupling reactions (such as the Buchwald-Hartwig amination) and reductive amination. nih.gov

The Buchwald-Hartwig amination has become a cornerstone for forming C-N bonds, offering a versatile method for coupling amines with aryl halides. nih.gov The continual development of sophisticated ligands and palladium precatalysts allows these reactions to proceed under mild conditions with high efficiency. mit.edu For instance, the use of bulky, electron-rich phosphine ligands can facilitate the coupling of a wide array of amines and aryl halides. mit.edu

Reductive amination is another powerful technique, involving the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the target amine. nih.gov This method avoids the common problem of over-alkylation often seen with direct alkylation of amines. masterorganicchemistry.com The choice of reducing agent is critical; reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.com For large-scale industrial applications, catalytic hydrogenation using agents like Raney-Ni offers an efficient and economical alternative. asianpubs.org Optimization of parameters such as catalyst loading, temperature, and solvent can lead to shorter reaction times and high yields. asianpubs.orgacs.org For example, a three-component, catalyst-free reaction conducted at 40°C overnight can achieve high yields while maintaining mild conditions. acs.org

Table 1: Representative Conditions for Synthesis Methodologies and Yield Enhancement
MethodologyCatalyst/ReagentSolventTemperatureReaction TimeYieldReference
Reductive AminationRaney-NiNot SpecifiedNot SpecifiedShorter TimesHigh asianpubs.org
Reductive Amination (Nitro-reduction)Carbonyl Iron Powder (CIP)Water/TPGS-750-MAmbient6-8 hours95% (for analog) researchgate.net
Three-Component SynthesisCatalyst-FreeMeOH/EtOAc40°C18 hours~81% acs.org
Buchwald-Hartwig AminationPd₂(dba)₃ / P(t-Bu)₂-o-biphenylNot SpecifiedNot SpecifiedNot SpecifiedGeneral Method mit.edu

Isolation and Purification Techniques for this compound

The isolation and purification of the final product are critical steps to ensure high purity, which is essential for its subsequent applications. The basic nature of the piperidine nitrogen in this compound requires special consideration during purification.

Flash column chromatography is a standard method for purifying organic compounds. However, the purification of basic amines on standard silica (B1680970) gel can be challenging due to strong acid-base interactions between the acidic silanol (B1196071) groups on the silica surface and the basic amine. biotage.com This interaction can lead to significant peak tailing, reduced separation efficiency, and potential degradation or irreversible adsorption of the compound onto the column, resulting in low recovery. biotage.com

To mitigate these issues, several strategies are employed. One common approach is to add a small amount of a competing base, such as triethylamine (B128534) (Et₃N) or ammonia, to the eluent. rsc.org This additive neutralizes the acidic sites on the silica gel, minimizing unwanted interactions. An alternative is to use a different stationary phase, such as basic alumina (B75360) or amine-functionalized silica. biotage.com Reversed-phase chromatography, where the mobile phase pH is kept alkaline, can also be an effective strategy, as the basic amine exists in its free-base form, increasing its hydrophobicity and retention. biotage.com

Table 2: Typical Chromatographic Conditions for Purifying Basic Amines
Stationary PhaseMobile Phase (Eluent)Rationale/ApplicationReference
Silica GelHexane/Ethyl Acetate with 0.1-1% TriethylamineNeutralizes acidic silanols to prevent peak tailing. rsc.org
Silica GelDichloromethane/MethanolCommon solvent system for moderately polar compounds. Amine additives may be needed. nih.gov
Amine-Functionalized SilicaHexane/Ethyl AcetateAlternative to silica gel for basic compounds, providing better peak shape without mobile phase modifiers. biotage.com
Reversed-Phase (C18)Acetonitrile (B52724)/Water with 0.1% TriethylamineEffective for basic amines at alkaline pH, increasing retention and separation. biotage.com

Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids. The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain either soluble or insoluble at all temperatures. For amine compounds like this compound, common solvents for recrystallization include alcohols (e.g., methanol, ethanol) and esters (e.g., ethyl acetate). vulcanchem.comresearchgate.net

In some procedures, the product may precipitate or crystallize directly from the reaction mixture upon cooling or after partial removal of the solvent. For instance, after workup, a product can be dissolved in a solvent like methanol, and upon cooling and stirring, the purified compound crystallizes out of the solution.

Table 3: Potential Solvents for Recrystallization and Precipitation
SolventTechniqueApplicability NotesReference
Ethyl AcetateRecrystallizationUsed for recrystallizing an analogous thiazole (B1198619) derivative. vulcanchem.com
MethanolCrystallization/PrecipitationProduct crystallizes upon cooling and stirring. researchgate.net
ToluenePrecipitationUsed in a synthesis where the product precipitates from the organic phase. ulisboa.pt

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceutical intermediates is of growing importance. The goal is to design processes that are more environmentally benign, safer, and more efficient.

For the synthesis of this compound, several green strategies can be envisioned. One approach involves the use of recyclable catalysts. For example, a one-pot reductive amination has been developed using a recyclable, iron-based Lewis acid catalyst in cyclopentyl methyl ether (CPME), a greener solvent alternative. researchgate.net This method avoids the use of hydrogen gas and offers an efficient, economical, and more sustainable synthetic route. researchgate.net

Another key principle of green chemistry is the reduction or elimination of hazardous solvents. A significant advancement is the development of synthetic methods that can be performed in water. For instance, nitro-group reductions, a potential step in the synthesis of the target aniline, can be carried out efficiently in water at room temperature using a designer surfactant like TPGS-750-M and an inexpensive, safe iron powder. researchgate.net This technology eliminates the need for volatile and often toxic organic solvents. researchgate.net

Furthermore, developing catalyst-free, multi-component reactions represents a highly atom-economical and green approach. Such reactions, where multiple starting materials are combined in a single step to form a complex product, reduce the number of synthetic steps, minimize waste generation, and often proceed under mild conditions. acs.org

Structural Characterization and Analytical Techniques Applied to 3 1 Benzylpiperidin 4 Yl Aniline

Spectroscopic Analysis of 3-(1-Benzylpiperidin-4-yl)aniline

Spectroscopic techniques are fundamental tools for elucidating the molecular structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its connectivity, functional groups, and electronic environment can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the carbon-hydrogen framework of a molecule. For a compound identified as (1-Benzyl-piperidin-4-yl)-phenyl-amine, which is presumed to be this compound, ¹H NMR data has been reported. nih.gov The spectrum, recorded in deuterochloroform (CDCl₃) on a 600 MHz instrument, reveals characteristic signals corresponding to the different protons in the molecule.

The aromatic region of the spectrum shows complex multiplets for the protons of the benzyl (B1604629) and aniline (B41778) rings. Specifically, multiplets are observed at δ 7.34 (4H), 7.27 (1H), and 7.17 (2H) ppm, which can be assigned to the protons of the benzyl group and the monosubstituted benzene (B151609) ring of the aniline moiety. nih.gov Additional multiplets at δ 6.69 (1H) and 6.60 (2H) ppm are indicative of the protons on the aniline ring. nih.gov

The aliphatic region contains signals for the piperidine (B6355638) and benzyl methylene (B1212753) protons. A singlet at δ 3.55 (2H) corresponds to the benzylic protons (N-CH₂-Ph). nih.gov The piperidine ring protons appear as a series of multiplets: a doublet at δ 3.52 (1H), a multiplet at δ 3.31 (1H), a doublet at δ 2.87 (2H), and multiplets at δ 2.17 (2H), 2.05 (2H), and 1.50 (2H). nih.gov These signals represent the axial and equatorial protons of the piperidine ring, providing insight into its conformation.

Table 1: ¹H NMR Spectroscopic Data for (1-Benzyl-piperidin-4-yl)-phenyl-amine in CDCl₃ nih.gov

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.34m4Aromatic (Benzyl)
7.27m1Aromatic (Aniline)
7.17m2Aromatic (Benzyl)
6.69m1Aromatic (Aniline)
6.60m2Aromatic (Aniline)
3.55s2Benzyl (N-CH₂)
3.52d (J=7.72 Hz)1Piperidine
3.31m1Piperidine
2.87d (J=11.71 Hz)2Piperidine
2.17m2Piperidine
2.05m2Piperidine
1.50m2Piperidine

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For (1-Benzyl-piperidin-4-yl)-phenyl-amine, electrospray ionization mass spectrometry (ESI-MS) was used to determine its high-resolution mass. nih.gov The calculated exact mass for the protonated molecule [M+H]⁺ (C₁₈H₂₂N₂ + H)⁺ is 267.1856, and the experimentally found value was 267.1859, confirming the molecular formula. nih.gov This technique is crucial for verifying the identity of the synthesized compound.

Table 2: Mass Spectrometry Data for (1-Benzyl-piperidin-4-yl)-phenyl-amine nih.gov

IonCalculated m/zFound m/zTechnique
[M+H]⁺267.1856267.1859ESI-HRMS

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the IR spectrum of (1-Benzyl-piperidin-4-yl)-phenyl-amine, a characteristic absorption band is observed at 3392 cm⁻¹, which is attributed to the N-H stretching vibration of the secondary amine in the aniline moiety. nih.gov This peak is a key indicator of the presence of the amino group. Other bands in the spectrum would correspond to C-H stretching of the aromatic and aliphatic parts of the molecule, as well as C=C stretching of the aromatic rings and C-N stretching vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. While a specific UV-Vis spectrum for this compound is not detailed in the provided search results, the presence of the aniline and benzyl chromophores suggests that the compound would exhibit absorption bands in the UV region. Typically, benzene and its simple derivatives show a strong absorption band (π → π* transition) around 200-210 nm and a weaker, fine-structured band (benzenoid band) around 250-270 nm. The aniline chromophore would be expected to show a primary absorption band around 230-240 nm and a secondary band around 280-290 nm. The combination of these chromophores in this compound would result in a complex UV-Vis spectrum reflecting these electronic transitions.

Crystallographic Studies of this compound and Its Derivatives

Crystallographic studies, particularly X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray Diffraction Analysis of Solid-State Structures

While the crystal structure of this compound itself has not been reported in the searched literature, X-ray diffraction studies have been successfully performed on its derivatives. For instance, the crystal structure of 1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one, a complex derivative, has been determined. mdpi.com The analysis revealed a triclinic crystal system with the space group P-1. mdpi.com Such studies on derivatives are invaluable as they confirm the connectivity of the 1-benzylpiperidin-4-yl moiety and provide insights into its conformational preferences and how it packs in a crystal lattice. These findings are crucial for understanding structure-activity relationships in medicinal chemistry and for designing new materials with specific solid-state properties.

Co-crystallization Strategies with Molecular Recognition Probes

The precise three-dimensional arrangement of this compound is fundamental to understanding its interactions and potential applications. While direct co-crystallization studies for this specific compound are not extensively documented in public literature, the principles of this strategy are well-established through work on analogous structures. Co-crystallization is a powerful technique in crystal engineering used to form a crystalline solid containing two or more molecular species in a stoichiometric ratio. osti.gov For a molecule like this compound, this method can be employed to elucidate its structure and study its non-covalent interactions.

The strategy involves selecting a "molecular recognition probe" or "co-former" that can form predictable and robust intermolecular interactions, such as hydrogen bonds or π–π stacking, with the target molecule. researchgate.net The aniline and piperidine moieties of this compound are key to this process. The primary amine (-NH2) group of the aniline ring and the tertiary amine within the benzylpiperidine structure are potent hydrogen bond donors and acceptors, respectively. These sites can interact with co-formers containing complementary functional groups, like carboxylic acids or phenols, to facilitate the formation of a stable, ordered co-crystal suitable for single-crystal X-ray diffraction. researchgate.net

Purity Assessment and Quantification of this compound

Ensuring the purity of a chemical compound is critical for the reliability and reproducibility of scientific research. A variety of analytical techniques are employed to assess the purity of this compound and to quantify any potential impurities.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. thermofisher.com The method separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For piperidine derivatives and related compounds, reversed-phase HPLC is commonly utilized. nih.govnih.gov

In a typical setup, a C18 (octadecylsilyl) column is used as the stationary phase, which is nonpolar. The mobile phase is a more polar mixture, often consisting of acetonitrile (B52724) and water, with additives like formic acid or trifluoroacetic acid (TFA) to improve peak shape and resolution. nih.gov The components of the sample are separated based on their hydrophobicity; less polar compounds are retained longer on the column. The purity of the sample is determined by comparing the area of the main peak corresponding to this compound against the total area of all peaks in the chromatogram. For many research applications, a purity of greater than 95% is required. sigmaaldrich.com

Table 1: Representative HPLC Conditions for Analysis of Piperidine Derivatives

Parameter Condition 1 Condition 2
Instrument Agilent Technologies 1260/1290 Infinity II nih.gov Not Specified
Column Gemini C18 (5 µm, 250 x 4.6 mm) nih.gov C18 column google.com
Mobile Phase A: 0.1% TFA in water; B: Acetonitrile (MeCN) nih.gov 0.01mol/L phosphate (B84403) aqueous solution-methanol (90:10) google.com
Flow Rate 1.0 mL/min nih.gov 1.0 mL/min google.com
Detection UV-VIS at 210, 254, 280 nm nih.gov UV at 254 nm google.com
Column Temp. Not Specified 30°C google.com
Gradient 5% to 95% B over 8 min nih.gov Isocratic

Gas Chromatography (GC) for Volatile Impurities

While HPLC is ideal for the main compound, Gas Chromatography (GC) is the preferred method for detecting and quantifying volatile impurities, such as residual solvents from the synthesis and purification processes. scribd.comrsc.org These solvents are not completely removed by practical manufacturing techniques and must be controlled. shimadzu.com

GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. scribd.com For analyzing residual solvents in pharmaceutical ingredients, a headspace sampler is often coupled with the GC system (HS-GC). nih.govgoogle.com In this technique, the sample is heated in a sealed vial, allowing volatile solvents to partition into the gas phase (headspace). A sample of this gas is then injected into the GC. This approach avoids injecting the non-volatile main compound, which could contaminate the system. A flame ionization detector (FID) is commonly used for quantification. google.com The method is validated to ensure it is specific, sensitive, and accurate for the potential solvents used during synthesis, such as ethanol (B145695), tetrahydrofuran (B95107) (THF), or dichloromethane. nih.gov

Table 2: Potential Volatile Impurities from Synthesis of Related Compounds

Impurity (Solvent) Boiling Point (°C) Potential Origin Analytical Method
Tetrahydrofuran (THF) 66 Reaction solvent nih.gov HS-GC-FID
Dichloromethane (DCM) 39.6 Reaction/extraction solvent nih.gov HS-GC-FID
Methanol (B129727) 64.7 Reaction/purification solvent nih.gov HS-GC-FID
Ethanol 78.4 Reaction/purification solvent google.com HS-GC-FID
Ethyl Acetate 77.1 Extraction/chromatography solvent nih.gov HS-GC-FID
Toluene 110.6 Recrystallization solvent vt.edu HS-GC-FID

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are compared to the theoretically calculated values based on its molecular formula, C18H22N2. scispace.com

This comparison serves two primary purposes: to confirm the empirical formula of the synthesized compound and to provide an indication of its absolute purity. A close agreement between the found and calculated values suggests a high degree of purity, free from significant amounts of inorganic or other elemental impurities. rsc.orgsciengine.com

Table 3: Theoretical vs. Experimental Elemental Composition of C18H22N2

Element Theoretical % (Calculated) Found % (Experimental Example)
Carbon (C) 81.16% scispace.com 80.96% scispace.com
Hydrogen (H) 8.32% scispace.com 8.28% scispace.com
Nitrogen (N) 10.52% scispace.com 10.43% scispace.com

Computational Investigations and Molecular Modeling of 3 1 Benzylpiperidin 4 Yl Aniline

Conformational Analysis of 3-(1-Benzylpiperidin-4-yl)aniline

Conformational analysis is fundamental to understanding the spatial arrangement of a molecule, which dictates its physical and biological properties. For this compound, this involves determining the preferred orientation of the piperidine (B6355638) ring, the axial or equatorial position of the aniline (B41778) substituent, and the rotational freedom of the benzyl (B1604629) and phenyl groups.

Molecular mechanics (MM) methods, using force fields like MMFF94, are employed to calculate the potential energy of different conformations. acs.org These calculations typically show that for a 4-substituted piperidine ring, the chair conformation is the most stable. The bulky 3-aminophenyl group is expected to predominantly occupy the equatorial position to minimize steric hindrance. researchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, accounting for the flexibility of both the ligand and its environment. nih.gov For this compound, MD simulations would explore the rotational barriers of the N-benzyl and C-phenyl bonds, revealing the range of accessible conformations in a solution or a biological environment. Studies on similar N-benzylpiperidine derivatives have used MD to understand binding modes to protein targets like acetylcholinesterase. nih.gov The simulation would likely show significant flexibility in the benzyl group, while the piperidine ring maintains its stable chair conformation.

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a more accurate description of the molecule's electronic structure and energetics. nih.govacs.org Methods like B3LYP with a 6-31G* or higher basis set are commonly used to optimize the geometry of aniline derivatives and find the global and local energetic minima on the potential energy surface. samipubco.comresearchgate.net

For this compound, DFT calculations would confirm the energetic preference for the equatorial conformer over the axial one. nih.gov Furthermore, these calculations can quantify the energy differences between various rotamers arising from the orientation of the benzyl and phenyl groups. A conformational search followed by geometry optimization of the most stable conformers allows for the creation of a detailed energetic landscape. researchgate.net

Table 1: Illustrative Relative Energies of Key Conformers of this compound This table presents hypothetical data based on typical findings for substituted piperidines to illustrate the expected outcomes of quantum chemical calculations.

Conformer DescriptionRelative Energy (kcal/mol)Expected Population (%)
Equatorial-Chair0.00~98%
Axial-Chair2.5 - 4.0<2%
Twist-Boat5.0 - 7.0<0.1%

Electronic Structure and Reactivity Studies of this compound

Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions. For this compound, this involves analyzing its molecular orbitals and electrostatic potential.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). mdpi.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. samipubco.comresearchgate.net

For this compound, DFT calculations are used to determine the energies and distributions of these orbitals. researchgate.net It is expected that the HOMO would be primarily localized on the electron-rich aniline ring, specifically on the nitrogen atom and the aromatic π-system, as the amino group is a strong electron donor. mdpi.comresearchgate.net The LUMO is likely to be distributed across the π-antibonding orbitals of the aromatic systems. researchgate.netresearchgate.net The presence of the benzyl and piperidine groups will modulate these energy levels compared to unsubstituted aniline.

Table 2: Illustrative FMO Properties Calculated via DFT (B3LYP/6-311G(d,p)) This table contains representative values for aniline derivatives to demonstrate the expected electronic parameters.

ParameterExpected Value (eV)Interpretation
HOMO Energy-5.0 to -5.5Indicates electron-donating capability (nucleophilic character) of the aniline moiety.
LUMO Energy-0.5 to -1.0Indicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.0 to 4.8Reflects the molecule's chemical reactivity and kinetic stability. thaiscience.info

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, providing a guide to its reactivity towards charged species. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show the most negative potential localized around the nitrogen atom of the aniline group due to its lone pair of electrons. mdpi.comresearchgate.net This makes it a primary site for hydrogen bonding and interactions with electrophiles. The hydrogen atoms of the amino group would exhibit a positive potential. The piperidine nitrogen, being a tertiary amine, will also show a region of negative potential, though its accessibility might be sterically hindered by the benzyl group. The aromatic rings will present a complex surface with negative potential above and below the π-system and positive potential around the edges. nih.gov

Table 3: Illustrative Electrostatic Potential (ESP) Minima and Maxima This table shows hypothetical ESP values on the molecular surface, derived from studies on similar molecules.

Molecular RegionExpected ESP Value (kcal/mol)Implication
Aniline Nitrogen (Vmin)-25 to -35Strongest site for electrophilic attack and hydrogen bond acceptance. researchgate.net
Amino Hydrogens (Vmax)+15 to +25Site for hydrogen bond donation.
Piperidine Nitrogen (Vmin)-15 to -25Secondary site for electrophilic interaction.
Center of Benzyl Ring Face-10 to -15Site for π-π or cation-π interactions.

Molecular Docking and Ligand-Protein Interaction Predictions for this compound

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. nih.gov The N-benzylpiperidine motif is a known pharmacophore found in many centrally active agents, making it a valuable scaffold for drug design. nih.govresearchgate.net Analogs of this compound have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and as ligands for various receptors. nih.govnih.govresearchgate.net

Docking simulations would place this compound into the binding sites of potential protein targets. The protonated piperidine nitrogen is expected to form a crucial cation-π interaction with aromatic residues like tryptophan or tyrosine in an active site, a common feature for N-benzylpiperidine inhibitors. researchgate.netresearchgate.net The aniline moiety can act as both a hydrogen bond donor (via the -NH2 group) and acceptor (via the nitrogen lone pair). nih.gov The benzyl and phenyl rings can engage in hydrophobic and π-π stacking interactions with the protein. Based on studies of similar molecules, potential targets could include cholinesterases, monoamine oxidases, and dopamine (B1211576) or sigma receptors. nih.govresearchgate.net

Table 4: Predicted Molecular Interactions of this compound with a Hypothetical Receptor Active Site This table summarizes the likely types of non-covalent interactions based on the molecule's functional groups and docking studies of analogous compounds.

Interaction TypePotential Interacting Group on LigandExample Interacting Residue in Protein
Hydrogen Bond DonorAniline -NH₂Aspartate, Glutamate, Serine
Hydrogen Bond AcceptorAniline Nitrogen, Piperidine NitrogenSerine, Threonine, Histidine
Cation-π InteractionProtonated Piperidine NitrogenTryptophan (Trp), Tyrosine (Tyr), Phenylalanine (Phe)
π-π StackingAniline Ring, Benzyl RingPhenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp), Histidine (His)
Hydrophobic (van der Waals)Benzyl Group, Piperidine RingLeucine, Isoleucine, Valine, Alanine

Identification of Putative Biological Targets

Computational approaches, often in conjunction with experimental screening, have identified numerous potential biological targets for compounds containing the this compound core and its close analogs. The versatility of this scaffold allows it to interact with a diverse range of protein families.

Identified targets include:

Cholinesterases: Derivatives have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine (B1216132). acs.orgtandfonline.com Their inhibition is a key strategy in the management of Alzheimer's disease. acs.orgcsic.es

G-Protein Coupled Receptors (GPCRs): This scaffold is a privileged structure for GPCRs. Specific targets include C-C chemokine receptor type 5 (CCR5), a co-receptor for HIV entry, and delta-opioid receptors, which are targets for pain management. nih.govresearchgate.net Additionally, derivatives have been developed as ligands for serotonin (B10506) (5-HT) and dopamine (D2) receptors, which are implicated in various neuropsychiatric disorders. mdpi.comgu.se

Enzymes in Epigenetics: The scaffold has been used to design inhibitors for histone-modifying enzymes. Targets in this class include Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Enhancer of Zeste Homolog 2 (EZH2), which are involved in gene regulation and are considered important targets in oncology. uniroma1.itnih.gov

Kinases: The Epidermal Growth Factor Receptor (EGFR) kinase, a crucial target in cancer therapy, has been identified as a plausible target for quinazolinone-benzyl piperidine derivatives. nih.gov

Viral Proteins: Researchers have identified derivatives as inhibitors of Ebola Virus (EBOV) entry, with the EBOV glycoprotein (B1211001) (EBOV-GP) being the molecular target. acs.org

Other Enzymes: The scaffold has been incorporated into inhibitors of monoamine oxidases (MAO-A and MAO-B), which are involved in neurotransmitter metabolism and are targets for treating depression and neurodegenerative diseases. tandfonline.comgu.se

Analysis of Binding Modes and Affinities

Molecular docking and simulation studies have provided detailed insights into how ligands based on the this compound scaffold interact with their biological targets at an atomic level. These analyses are crucial for understanding the basis of molecular recognition, affinity, and selectivity.

For instance, docking studies of quinazolinone-benzyl piperidine derivatives into the active site of EGFR revealed specific binding conformations. nih.gov Compound 7b, a potent derivative, was shown to form a pi-anion interaction between its 4-benzyl piperidine moiety and the residue Asp 831. nih.gov Furthermore, pi-alkyl interactions were observed between the quinazoline (B50416) ring and several key residues, including Leu 694, Val 702, Ala 719, and Leu 820. nih.gov

In the context of cholinesterase inhibition, molecular modeling of pyridonepezil derivatives showed that they adopt different orientations and conformations within the active-site gorges of human AChE (hAChE) and human BuChE (hBuChE). acs.org The structural and energetic characteristics of these ligand-enzyme complexes explain the higher affinity of certain compounds toward AChE over BuChE. acs.org

The following table summarizes key binding interactions and affinities for representative derivatives.

TargetDerivative ClassKey InteractionsReported Affinity (IC₅₀/Kᵢ)
EGFR Kinase Quinazolinone-benzyl piperidinesPi-anion interaction with Asp 831; Pi-alkyl interactions with Leu 694, Val 702, Ala 719, Leu 820. nih.govBinding energies for active compounds (e.g., 7b, 7e) were stronger than less active ones. nih.gov
hAChE PyridonepezilsSpecific orientations within the active-site gorge. acs.org0.25 µM for the most potent and selective hAChE inhibitor (compound 18). acs.org
EZH2 5-MethoxyquinolinesA homology model was constructed to predict binding modes due to an incomplete crystal structure. nih.gov1.2 µM for the lead compound (5k). nih.gov
Delta Opioid Receptor Diaryl amino piperidinesReplacement of a phenol (B47542) with a primary amide group led to enhanced activity. researchgate.netEnhanced potency and selectivity versus mu and kappa receptors. researchgate.net

Virtual Screening Approaches for Related Targets

The this compound framework and its constituent parts, such as the N-benzylpiperidine moiety, are considered "privileged scaffolds". mdpi.comuniroma1.it This designation means they are capable of binding to multiple, distinct biological targets, making them excellent starting points for drug discovery campaigns. Virtual screening leverages this by using the scaffold as a query to search large digital compound libraries for molecules with similar structural or electronic features that might bind to a new target of interest.

One such example involved a virtual screening of an in-house chemical library against the crystallographic structure of the Ebola virus glycoprotein complex, which led to the identification of two active chemical families, one of which was subsequently optimized into diarylamine derivatives containing the benzylpiperidine motif. acs.org Similarly, ligand-based pharmacophores have been used in virtual screening to develop inhibitors for targets like human tyrosyl-DNA phosphodiesterase (hTdp1). bindingdb.org These computational campaigns can efficiently filter millions of compounds to identify a manageable number of promising hits for subsequent experimental validation, accelerating the discovery of novel ligands.

QSAR (Quantitative Structure-Activity Relationship) Modeling with this compound Scaffold

QSAR modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or structural features, expressed as numerical descriptors. nih.gov These models provide mathematical equations that can predict the activity of new, unsynthesized analogs and offer insights into the structural requirements for optimal biological response.

A comprehensive QSAR study was conducted on a series of 3-(4-benzylpiperidin-1-yl)propylamine derivatives as CCR5 antagonists. nih.gov This study employed several modeling techniques, including Hansch analysis, which uses physicochemical variables like hydrophobicity (π), electronic (Hammett σ), and steric (molar refractivity) parameters. nih.gov The analysis revealed the importance of lipophilicity and electron-donating substituents for high binding affinity. nih.gov

Further analysis using other QSAR methods identified specific molecular descriptors that influence activity. For example:

An increase in the molecule's length along the Z-axis (descriptor Lz) was found to be beneficial for binding affinity. nih.gov

Conversely, an increase in the area of the molecular shadow in the XZ plane (Sxz) was detrimental. nih.gov

The presence of a chiral center was found to decrease activity in some cases. nih.gov

In a different study, QSAR models were developed for a set of 4-phenylpiperidines and 4-phenylpiperazines, starting from the partial agonist 3-(1-benzylpiperidin-4-yl)phenol, to understand their activity as dopamine D2 receptor ligands and MAO inhibitors. gu.se Using Partial Least Squares (PLS) regression, models with high predictive power were obtained, which helped to elucidate the structural properties related to different pharmacological responses. gu.se

The table below summarizes key findings from QSAR studies involving this scaffold.

TargetDerivative ClassQSAR ModelKey Findings & Important Descriptors
CCR5 3-(4-benzylpiperidin-1-yl)propylaminesHansch Analysis, MFA, RSAActivity is correlated with lipophilicity and electron-donating substituents. Descriptors related to molecular shape (Lz, Sxz) and charged partial surface area (JursFPSA_2) are critical. nih.gov
Dopamine D₂ Receptor / MAO 4-Phenylpiperidines (derived from 3-(1-benzylpiperidin-4-yl)phenol)Partial Least Squares (PLS)Predictive models were developed to understand how structural modifications shift activity between D₂ antagonism and MAO inhibition. gu.se
Cholinesterases 7-MEOTA-donepezil like compoundsQSARStudies helped to correlate structural features with inhibitory activity against cholinesterases. tandfonline.com

These computational investigations underscore the power of in silico methods to guide modern drug discovery, enabling a deeper understanding of the this compound scaffold and accelerating the development of novel therapeutics.

Preclinical Pharmacological Characterization of 3 1 Benzylpiperidin 4 Yl Aniline Mechanistic Focus

In Vitro Receptor Binding Profiling of 3-(1-Benzylpiperidin-4-yl)aniline

Radioligand Binding Assays for Receptor Occupancy

No data from radioligand binding assays for this compound have been reported in the scientific literature. Such assays are crucial for determining the affinity of a compound for various receptors by measuring the displacement of a radiolabeled ligand. Without these studies, the receptor binding profile and selectivity of this compound remain unknown.

Competitive Binding Studies with Known Ligands

Information from competitive binding studies, which would further elucidate the receptor interaction profile of this compound by assessing its ability to compete with known receptor ligands, is not available. These studies are essential for confirming binding sites and understanding the compound's potential mechanism of action at the receptor level.

Enzyme Inhibition and Activation Studies with this compound

Kinetic Analysis of Enzyme Modulation

There are no published kinetic analyses detailing the modulatory effects of this compound on any enzyme. Kinetic studies are fundamental to understanding whether a compound acts as an inhibitor or activator of an enzyme and to determine key parameters such as the inhibition constant (Ki) or activation constant (Ka).

Specificity and Selectivity Assays

Without primary screening data, there is no information regarding the specificity and selectivity of this compound against a panel of enzymes. Such assays are critical for identifying the primary enzymatic target(s) and assessing potential off-target effects.

Structure Activity Relationship Sar Studies of 3 1 Benzylpiperidin 4 Yl Aniline and Analogues

Design Principles for 3-(1-Benzylpiperidin-4-yl)aniline Analogues

The systematic modification of the this compound scaffold has been a key strategy in medicinal chemistry to optimize potency and selectivity for various biological targets. These modifications can be categorized into three main areas: the benzyl (B1604629) moiety, the piperidine (B6355638) ring, and the aniline (B41778) ring.

Systematic Modification of the Benzyl Moiety

The N-benzyl group plays a crucial role in the interaction of these ligands with their biological targets. Its substitution pattern significantly influences binding affinity. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives evaluated for sigma receptor affinity, substitutions on the benzyl ring were found to be a critical determinant of potency. nih.gov

Generally, the introduction of substituents on the benzyl ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding capabilities. For sigma-1 receptors, electron-withdrawing groups on the benzyl moiety have been shown to influence binding affinity. For example, a 4-fluoro substitution on the benzyl ring of certain piperidine derivatives led to a significant increase in sigma-1 receptor affinity compared to the unsubstituted analogue. nih.gov Conversely, introducing an electron-donating methoxy (B1213986) group at the same position resulted in decreased affinity. nih.gov This suggests that a lower electron density on the piperidine nitrogen, influenced by the benzyl substituent, is favorable for sigma-1 receptor binding. nih.govgoogle.com

Variational Studies on the Piperidine Ring Substituents

Modifications to the piperidine ring itself are another important aspect of SAR studies. The 4-anilino group of the core structure is often a key interaction point. In the context of fentanyl analogues, which share the 4-anilinopiperidine structure, modifications at the 4-position of the piperidine ring have been shown to dramatically impact opioid receptor affinity. For instance, the introduction of a methyl ester at this position, as seen in carfentanil, significantly increases binding affinity at the µ-opioid receptor. plos.orgnih.gov

Furthermore, the nature of the linker between the piperidine ring and other parts of the molecule is critical. In a series of compounds targeting sigma receptors, increasing the length of an alkylamino linker between the 1-benzylpiperidine (B1218667) moiety and a pyridine (B92270) ring from an amino group to a propylamino or butylamino group resulted in increased affinity for the sigma-1 receptor. mdpi.com

Exploration of Aniline Ring Substitutions

Substitutions on the aniline ring directly impact the electronic and hydrophobic properties of the ligand in the vicinity of a common binding pocket. For N-(1-benzylpiperidin-4-yl)phenylacetamide analogues binding to sigma receptors, substitutions on the phenylacetamide aromatic ring have been extensively studied. nih.gov

In general, 3-substituted compounds, with the exception of a hydroxyl group, demonstrated higher affinity for both sigma-1 and sigma-2 receptors compared to their 2- and 4-substituted counterparts. nih.gov Halogen substitutions on the aromatic ring generally led to an increase in affinity for sigma-2 receptors while maintaining similar affinity for sigma-1 receptors. nih.gov Conversely, the introduction of electron-donating groups like hydroxyl, methoxy, or amino groups resulted in weak or negligible affinity for sigma-2 receptors, while maintaining moderate affinity for sigma-1 receptors. nih.gov

Pharmacophore Elucidation Based on this compound Series

Pharmacophore models for this class of compounds typically highlight the importance of a basic nitrogen atom within the piperidine ring, an aromatic ring (the aniline), and a hydrophobic region provided by the benzyl group. For sigma-1 receptor ligands, a common pharmacophore model includes a protonated nitrogen atom forming a salt bridge with an acidic residue (like Glu172) in the receptor, and two hydrophobic sites occupied by the aromatic rings. nih.govnih.gov The distance between the basic nitrogen and the centroids of these hydrophobic regions is a critical parameter. nih.gov Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method, has been used to develop models for N-benzylpiperidines as acetylcholinesterase inhibitors, indicating a strong correlation between inhibitory activity and the steric and electronic fields of the molecules. nih.gov

Identification of Key Structural Features for Desired Biological Activity

Across different biological targets, several key structural features consistently emerge as being crucial for the activity of this compound derivatives:

The Basic Piperidine Nitrogen: This feature is almost universally essential for forming ionic interactions with acidic residues in the binding sites of various receptors, including sigma and opioid receptors. nih.gov

The N-Benzyl Group: This lipophilic group is critical for engaging in hydrophobic and, in some cases, cation-π interactions with the target protein. plos.org The substitution pattern on the benzyl ring fine-tunes these interactions.

The 4-Anilino Moiety: The aniline ring provides another key hydrophobic interaction site. Its substitution pattern can modulate selectivity and affinity for different receptor subtypes. For example, in sigma receptor ligands, substitutions on this ring can differentiate between sigma-1 and sigma-2 receptor binding. nih.gov

The Linker: When a linker is present between the piperidine and another chemical moiety, its length and flexibility are often critical for achieving the optimal orientation of the pharmacophoric elements within the binding pocket. mdpi.com

Stereochemical Influences on the Activity of this compound Derivatives

Stereochemistry can have a profound impact on the biological activity of these compounds. The three-dimensional arrangement of substituents on the piperidine ring can lead to significant differences in potency and efficacy between enantiomers and diastereomers. For instance, in a series of 4-phenylpiperidine (B165713) derivatives acting as opioid antagonists, the trans-3,4-dimethyl configuration was found to be crucial for activity. researchgate.net The stereochemistry of the piperidine ring influences its ability to adopt the correct conformation for optimal interaction with the binding site and can affect its ability to form crucial cation-π interactions. mdpi.com

The following tables present a selection of research findings on the structure-activity relationships of this compound analogues.

Table 1: Sigma-1 Receptor Binding Affinity of N-Benzylpiperidine Derivatives

Compound Substitution on Benzyl Ring Ki (nM) for σ1 Receptor Reference
14c H 1.36 ± 0.28 nih.govgoogle.com
14a 4-F 0.48 ± 0.14 nih.govgoogle.com
14b 4-OCH3 4.03 ± 0.47 nih.govgoogle.com

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of N-Benzylpiperidine Derivatives

Compound Description AChE IC50 (µM) Reference
d5 N-Benzylpiperidine derivative 6.89 nih.gov
d10 N-Benzylpiperidine derivative 3.22 nih.gov

Table 3: Opioid Receptor Binding Affinity of 4-Anilinopiperidine Derivatives

Compound Description µ-Opioid Receptor Ki (nM) Reference
Fentanyl N-(1-(2-phenylethyl)piperidin-4-yl)-N-phenylpropanamide 0.39 dtic.mil
Carfentanil Methyl (1-(2-phenylethyl)piperidin-4-yl)(phenyl)carbamate 0.03 dtic.mil

Derivatization and Analogue Synthesis of 3 1 Benzylpiperidin 4 Yl Aniline

Synthetic Approaches for Diverse 3-(1-Benzylpiperidin-4-yl)aniline Derivatives

The generation of diverse derivatives from the this compound core relies on a variety of synthetic strategies. These approaches are designed to introduce new functionalities, alter steric and electronic properties, and explore different structural motifs to enhance desired biological effects.

Introduction of Functional Groups

The introduction of various functional groups onto the this compound scaffold is a key strategy for creating diverse derivatives. This can be achieved through several well-established synthetic transformations.

Palladium-catalyzed cross-coupling reactions, such as C-N bond formation, are instrumental in synthesizing aniline (B41778) derivatives. researchgate.netacs.org These methods allow for the N-arylation of the primary aniline group, enabling the introduction of a wide array of aryl and heteroaryl substituents. researchgate.netacs.org For instance, sequential N-arylation reactions have been successfully used to prepare a series of alkyldiarylamine analogues. researchgate.netacs.org

Furthermore, the aniline moiety can undergo reactions like nitrosation to form N-nitrosoanilines, which can then be reduced to the corresponding hydrazines. nih.gov This provides a pathway to introduce nitrogen-containing functional groups. The synthesis of quinazolinone derivatives has also been reported, where the aniline is reacted with intermediates to form a new heterocyclic ring system. nih.gov The benzyl (B1604629) group on the piperidine (B6355638) nitrogen can also be a point of modification or replacement to explore structure-activity relationships.

Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound by substituting a group with another that has similar physical or chemical properties. slideshare.net In the context of this compound derivatives, this approach can be used to improve potency, selectivity, and metabolic stability.

A notable example is the replacement of a phenol (B47542) group in related diaryl amino piperidine delta opioid agonists with a primary amide. researchgate.net This bioisosteric substitution resulted in enhanced activity at the delta opioid receptor, increased selectivity, and improved in vitro metabolic stability. researchgate.net The concept of replacing one functional group with another to improve drug-like properties is a cornerstone of analog design. slideshare.net For instance, the aniline group itself could be replaced by other hydrogen-bonding moieties or heterocyclic rings that mimic its electronic and steric profile. researchgate.net

Scaffold Hopping Strategies

Scaffold hopping involves the replacement of a core molecular structure with a different one while retaining similar biological activity. nih.gov This technique is employed to discover novel intellectual property, improve properties, and explore new chemical space. nih.govresearchgate.net

Starting from a lead compound like a derivative of this compound, scaffold hopping could involve replacing the piperidine ring with other cyclic amines or even non-cyclic linkers. The aniline-containing phenyl ring could also be substituted with different aromatic or heteroaromatic systems. For example, a study on N-benzyl-3,4,5-trimethoxyaniline utilized scaffold hopping to generate 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. nih.gov This demonstrates how a core structure can be significantly altered to explore different therapeutic areas. The goal is to maintain the key pharmacophoric features while introducing novel structural elements.

Combinatorial Chemistry and Library Synthesis Based on this compound Scaffold

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, known as libraries. u-strasbg.fracs.org This approach is particularly well-suited for exploring the structure-activity relationships of a scaffold like this compound.

By utilizing the reactive sites on the molecule—the aniline nitrogen, the piperidine nitrogen, and the aromatic rings—a diverse library of derivatives can be generated. For example, a set of building blocks, including various substituted anilines and agents to modify the piperidine, can be systematically combined to produce a large array of final compounds. u-strasbg.fr This "Scaffold-Linker-Functional Group" (SLF) approach allows for the maximization of chemical diversity within a focused library. u-strasbg.fr

The synthesis of such libraries can be facilitated by solid-phase or solution-phase parallel synthesis techniques. For instance, the initial aniline or piperidine core can be attached to a solid support, allowing for sequential reactions and easy purification. The resulting library of compounds can then be screened for desired biological activities. The development of ultra-large combinatorial libraries has further expanded the accessible chemical space for drug discovery. alipheron.com

Prodrug Strategies and Advanced Delivery System Design for this compound

Prodrug strategies are employed to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility or rapid metabolism. orientjchem.orgnih.gov An inactive or less active derivative, the prodrug, is designed to be converted into the active parent drug in the body. nih.gov

For a compound like this compound, the primary aniline group is a prime target for prodrug modification. It can be acylated or otherwise derivatized to form a bioreversible linkage. For example, forming an amide bond with an amino acid or a small peptide could enhance water solubility or facilitate transport across biological membranes. Upon enzymatic or chemical cleavage in vivo, the active aniline compound would be released. openmedicinalchemistryjournal.com

Advanced delivery systems can also be designed to improve the therapeutic profile of this compound derivatives. This could involve encapsulation of the compound in nanoparticles or liposomes to control its release and target it to specific tissues or cells. The design of smart linkers that are cleaved under specific physiological conditions, such as the low oxygen environment of tumors, represents another sophisticated approach to targeted drug delivery. nih.gov The development of pyrazolo[3,4-d]pyrimidine prodrugs has demonstrated success in overcoming low water solubility and improving pharmacokinetic profiles. unisi.it

Mechanistic Investigations Beyond Primary Targets for 3 1 Benzylpiperidin 4 Yl Aniline

Off-Target Receptor Profiling and Polypharmacology Assessment

A comprehensive off-target receptor profile and polypharmacology assessment for 3-(1-Benzylpiperidin-4-yl)aniline is not available in the current scientific literature. Such studies, which are crucial for understanding the potential for unintended biological interactions, have been conducted on derivatives of this compound, but not on the parent aniline (B41778) itself. For instance, derivatives have been investigated for their activity as inhibitors of enzymes like protein arginine methyltransferases or as ligands for dopamine (B1211576) and sigma receptors. However, these findings cannot be directly extrapolated to this compound. Without dedicated screening against a broad panel of receptors, ion channels, and enzymes, the polypharmacological potential of this compound remains uncharacterized.

Investigation of Cellular Uptake and Subcellular Distribution of this compound

Detailed investigations into the cellular uptake mechanisms and subcellular distribution of this compound have not been published. While studies on its derivatives might touch upon aspects of cell permeability to reach their intracellular targets, this information is specific to the final, more complex molecules. The physicochemical properties of this compound, such as its lipophilicity and ionization state at physiological pH, would be key determinants of its ability to cross cellular membranes, but experimental data and imaging studies to confirm its cellular and subcellular localization are lacking.

Impact of this compound on Cellular Homeostasis and Signaling Networks

The impact of this compound on cellular homeostasis and broader signaling networks is an area with no available research findings. Studies on its derivatives have explored their effects on specific signaling pathways related to their therapeutic targets, such as those involved in neurodegenerative diseases or viral entry. csic.esub.edu However, the effects of the parent compound on fundamental cellular processes like oxidative stress, endoplasmic reticulum stress, mitochondrial function, or major signaling cascades (e.g., MAPK, PI3K/Akt) have not been elucidated. Without such studies, the potential for this compound to modulate cellular functions, either beneficially or adversely, remains unknown.

Future Research Directions and Translational Potential of 3 1 Benzylpiperidin 4 Yl Aniline Preclinical Focus

Elucidation of Novel Biological Pathways Modulated by 3-(1-Benzylpiperidin-4-yl)aniline

The 1-benzylpiperidine (B1218667) motif is a versatile scaffold in drug discovery, known for its structural flexibility and three-dimensional nature, which medicinal chemists often use to fine-tune efficacy and physicochemical properties. researchgate.net While derivatives of this compound have been synthesized and evaluated for various biological activities, the intrinsic ability of the parent compound to modulate specific biological pathways remains an area ripe for exploration. Future research should focus on comprehensive screening of this compound against a wide array of biological targets to uncover novel mechanisms of action.

Initial investigations could be guided by the known activities of its derivatives, which have shown affinity for opioid receptors and cholinesterases. researchgate.netcsic.es For instance, derivatives have been developed as delta-opioid receptor agonists. researchgate.net This suggests that this compound itself may possess some affinity for these receptors or could serve as a starting point for developing more potent and selective modulators. A systematic investigation into its binding profile across different opioid receptor subtypes (delta, mu, and kappa) would be a valuable first step.

Furthermore, given the prevalence of the piperidine (B6355638) and aniline (B41778) scaffolds in compounds targeting the central nervous system, future studies should explore the modulation of other neurotransmitter systems. High-throughput screening assays could be employed to assess the interaction of this compound with a panel of G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in neurotransmitter metabolism. Unbiased "omics" approaches, such as transcriptomics and proteomics, on cells treated with the compound could reveal unexpected changes in gene and protein expression, thereby identifying novel biological pathways affected by this compound.

Application of this compound as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate a biological system by selectively binding to a specific protein target. Given its straightforward synthesis and the presence of reactive sites (the aniline amine and the piperidine nitrogen), this compound is an ideal candidate for development into a chemical probe. Future research should aim to functionalize this scaffold to create probes for target identification and validation.

For example, by attaching a photoaffinity label or a biotin (B1667282) tag to the aniline or benzyl (B1604629) group, researchers could create probes for "pull-down" experiments. These experiments would allow for the isolation and identification of proteins that directly interact with the this compound core structure. This approach could validate suspected targets or uncover entirely new ones, providing a deeper understanding of its mechanism of action.

Moreover, fluorescently labeled analogues of this compound could be synthesized to visualize its subcellular localization and track its movement within living cells. This would provide valuable information about its distribution and potential sites of action. The development of such chemical probes would not only advance our understanding of this specific compound but also provide tools for studying the broader biological roles of the 1-benzylpiperidine-4-yl-aniline scaffold.

Development of Advanced In Vitro and In Vivo Models for this compound Research

To fully explore the translational potential of this compound, it is crucial to develop and utilize advanced in vitro and in vivo models that can accurately predict its effects in more complex biological systems.

In Vitro Models:

Future in vitro research should move beyond simple cell-line studies to more sophisticated models. For instance, three-dimensional (3D) organoid cultures, particularly of neuronal or cancer tissues, could provide a more physiologically relevant environment to assess the compound's efficacy and potential toxicity. Given the role of its derivatives in targeting neurodegenerative diseases like Alzheimer's, testing this compound in co-culture systems of neurons and glial cells could elucidate its impact on neuroinflammation and neuronal survival. csic.es Furthermore, advanced in vitro models could be used to study its metabolic stability, a critical parameter for drug development. researchgate.net

In Vivo Models:

For in vivo studies, transgenic animal models of diseases where derivatives have shown promise, such as Alzheimer's disease or chronic pain, would be invaluable. csic.esnih.gov For example, a mouse model of Alzheimer's could be used to evaluate the ability of this compound to cross the blood-brain barrier and modulate disease-related pathology. Similarly, rodent models of neuropathic pain could be employed to assess its analgesic potential. nih.gov These in vivo studies would be essential for understanding its pharmacokinetic and pharmacodynamic properties in a whole-organism context.

Strategic Development of this compound Analogues for Specific Target Modulation

The true strength of this compound lies in its versatility as a scaffold for the strategic development of analogues with high affinity and selectivity for specific biological targets. The existing literature provides a strong foundation for future medicinal chemistry efforts aimed at optimizing this core structure.

Future strategies should focus on systematic structure-activity relationship (SAR) studies. This involves synthesizing a library of analogues with modifications at three key positions: the aniline ring, the piperidine ring, and the benzyl group.

Aniline Ring Modifications: Substitution on the aniline ring can significantly impact biological activity. For example, the position and nature of substituents can influence binding affinity and selectivity for target proteins.

Piperidine Ring Modifications: Alterations to the piperidine ring, such as the introduction of chiral centers or conformational constraints, can fine-tune the three-dimensional shape of the molecule to better fit a target's binding pocket.

Benzyl Group Modifications: The benzyl group can be replaced with other aromatic or heterocyclic moieties to explore interactions with different sub-pockets of a target protein and to modulate physicochemical properties like solubility and metabolic stability.

The table below summarizes some of the derivatives of this compound that have been synthesized and their reported biological activities, highlighting the potential for further analogue development.

Derivative ClassTarget/ActivityResearch Focus
Diaryl amino piperidinesDelta-opioid receptor agonistsInvestigation of phenol (B47542) replacements to improve metabolic stability and potency. researchgate.net
DiaminoquinazolinesG9a inhibitors, anti-Plasmodium activitySegregation of G9a inhibition from anti-parasitic activity. rsc.org
Cinnamic-based hybridsMulti-target agents for Alzheimer's Disease (AChE, BuChE, MAO inhibitors)Development of antioxidants with neuroprotective and neurogenic properties. csic.es
Benzoylpiperidines5-HT2A receptor ligandsDevelopment of atypical antipsychotic agents. mdpi.com
2-Oxaadamant-1-yl ureasSoluble epoxide hydrolase inhibitorsEvaluation in models of acute pancreatitis. nih.gov

By systematically exploring the chemical space around the this compound scaffold, it will be possible to develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles for a wide range of therapeutic applications.

Q & A

Basic: What are the recommended safety protocols for handling 3-(1-Benzylpiperidin-4-yl)aniline in laboratory settings?

Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions to avoid inhalation or skin contact .
  • First Aid Measures:
    • Eye Exposure: Flush with water for 10–15 minutes; consult an ophthalmologist .
    • Skin Contact: Wash with soap and water for ≥15 minutes; remove contaminated clothing .
    • Ingestion: Rinse mouth with water (if conscious) and seek medical attention immediately .
  • Storage: Store at -20°C in airtight containers to prevent degradation .

Basic: How can this compound be synthesized, and what are critical reaction parameters?

Answer:

  • Synthetic Route: A common method involves coupling 3-aminophenyl derivatives with 1-benzylpiperidin-4-yl intermediates. For example:
    • React 3-nitroaniline with 1-benzylpiperidine-4-carbaldehyde under reductive amination conditions (e.g., NaBH3_3CN) .
  • Key Parameters:
    • Temperature: Maintain 0–5°C during sensitive steps (e.g., BBr3-mediated demethylation) .
    • Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

  • Data Gap Analysis: Many analogs (e.g., 4-Anilino-1-benzylpiperidine) lack comprehensive toxicological profiles . Mitigate by:
    • Cross-Referencing: Compare with structurally similar compounds (e.g., piperidine-based opioids) to infer potential hazards .
    • In Silico Modeling: Use tools like OECD QSAR Toolbox to predict acute toxicity .
    • Experimental Validation: Conduct Ames tests or zebrafish embryo assays to assess genotoxicity and developmental effects .

Advanced: What analytical methods are optimal for characterizing this compound and its derivatives?

Answer:

  • Spectral Characterization:
    • 1^1H/13^13C NMR: Key shifts include aromatic protons (δ 6.8–7.5 ppm) and piperidine methylene (δ 2.5–3.5 ppm) .
    • HRMS: Confirm molecular weight (e.g., [M+H]+^+ at m/z 267.2 for C18_{18}H21_{21}N2_2) .
  • Purity Assessment:
    • HPLC: Use C18 columns with MeOH/H2_2O (0.1% TFA) gradient; target ≥98% purity .

Basic: How does pH influence the stability of this compound in aqueous solutions?

Answer:

  • pH-Dependent Degradation:
    • Acidic Conditions (pH < 3): Protonation of the piperidine nitrogen increases solubility but may accelerate hydrolysis .
    • Basic Conditions (pH > 9): Risk of oxidative degradation; stabilize with antioxidants like BHT .
  • Storage Recommendations: Prepare fresh solutions in neutral buffers (e.g., PBS) for biological assays .

Advanced: How can researchers design enzymatic pathways for functionalizing this compound?

Answer:

  • Enzyme Selection:
    • Cytochrome P450s: Introduce hydroxyl groups at specific positions (e.g., para to the aniline group) .
    • Transferases: Attach acetyl or glucuronide moieties to study metabolic pathways .
  • Optimization: Use directed evolution to enhance enzyme activity and specificity toward the benzylpiperidine scaffold .

Advanced: What strategies are effective for quantifying trace impurities in this compound?

Answer:

  • Impurity Profiling:
    • LC-MS/MS: Detect and quantify byproducts (e.g., dealkylated analogs) at ppm levels .
    • Reference Standards: Use certified materials like 4-Anilino-1-Boc-piperidine (Item No. 29119) for calibration .
  • Method Validation: Follow ICH Q2(R1) guidelines for linearity (R2^2 > 0.99), LOD/LOQ, and recovery rates .

Basic: What are the regulatory considerations for using this compound in pharmacological studies?

Answer:

  • Documentation: Maintain batch-specific Certificates of Analysis (CoA) with purity, UV/Vis spectra, and storage conditions .
  • Compliance: Adhere to DEA guidelines if studying opioid-related analogs (e.g., fentanyl impurities) .
  • Ethical Approval: Secure institutional review for in vivo studies due to unknown toxicology .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations:
    • Map electrostatic potential surfaces to identify nucleophilic (aniline NH2_2) and electrophilic (piperidine CH2_2) sites .
    • Predict reaction barriers for substitutions or oxidations using Gaussian09 .
  • Molecular Docking: Screen interactions with biological targets (e.g., opioid receptors) via AutoDock Vina .

Advanced: What methodologies address low yields in multi-step syntheses of this compound?

Answer:

  • Process Optimization:
    • Catalysis: Switch from Sn/HCl to catalytic hydrogenation (Pd/C, H2_2) for nitro group reduction .
    • Microwave Assistance: Reduce reaction times (e.g., 30 minutes vs. 12 hours for amide coupling) .
  • Scale-Up: Use flow chemistry to minimize intermediate purification losses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.